tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C13H15N3O4 It belongs to the class of indazole derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate typically involves the nitration of a suitable indazole precursor followed by esterification. One common method involves the reaction of 3-methylindazole with nitric acid to introduce the nitro group at the 5-position. The resulting 3-methyl-5-nitroindazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-methyl-5-amino-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The indazole core may also interact with specific binding sites on proteins, influencing their function and activity.
Comparison with Similar Compounds
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 3-methyl-5-amino-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.
tert-Butyl 3-methyl-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in reduced reactivity and different applications.
tert-Butyl 5-nitro-1H-indazole-1-carboxylate: Similar structure but with a different substitution pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives.
Biological Activity
Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N4O3 with a molecular weight of approximately 236.23 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological interactions and solubility.
The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. The nitro group at the 5-position of the indazole ring is significant for its reactivity and biological activity, allowing it to act as a probe for studying protein-ligand interactions or enzyme mechanisms. The compound may modulate the activity of enzymes and receptors, leading to various biological effects, including antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that indazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Properties
Indazole derivatives are also noted for their anti-inflammatory effects. The presence of the nitro group may contribute to this activity by modulating inflammatory pathways . Further studies are needed to elucidate the specific mechanisms involved.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful.
Compound Name | Activity Type | IC50 Values (nM) | References |
---|---|---|---|
This compound | Antimicrobial | TBD | |
JSF-3285 (Indazole derivative) | Antitubercular | 5 mg/kg | |
Indazole derivatives with varied substituents | Antitumor | < 100 |
Case Studies
Several studies have focused on the synthesis and evaluation of indazole derivatives, highlighting their biological activities:
- Study on Antimycobacterial Activity : A study optimized an indazole scaffold to enhance its potency against Mycobacterium tuberculosis. The results indicated significant improvements in efficacy compared to earlier compounds, suggesting that modifications similar to those in this compound could yield promising antitubercular agents .
- Antitumor Activity Evaluation : Research has shown that certain indazoles exhibit potent antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance inhibitory potency against cancer cell proliferation .
Properties
IUPAC Name |
tert-butyl 3-methyl-5-nitroindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-10-7-9(16(18)19)5-6-11(10)15(14-8)12(17)20-13(2,3)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSRZMXJWFBSQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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